molecular formula C30H33Cl2F2N5O2 B1670937 Draflazine CAS No. 120770-34-5

Draflazine

Cat. No. B1670937
M. Wt: 604.5 g/mol
InChI Key: IWMYIWLIESDFRZ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Draflazine is a potent inhibitor of equilibrative nucleoside transporters (ENTs). It is more selective for ENT1 relative to ENT2 . Draflazine is cardioprotective due to potentiation of receptor-mediated effects of adenosine in the ischemic myocardium. It has also been tested for enhancing cardiac functionality in isolated hearts during storage .


Molecular Structure Analysis

Draflazine has a molecular weight of 604.52 and its formula is C30H33Cl2F2N5O2 . The SMILES representation of Draflazine is O=C(NC1=C(Cl)C=C(N)C=C1Cl)CN2C(C(N)=O)CN(CCCCC(C3=CC=C(F)C=C3)C4=CC=C(F)C=C4)CC2 .


Physical And Chemical Properties Analysis

Draflazine has seven hydrogen bond acceptors, three hydrogen bond donors, and twelve rotatable bonds .

Scientific Research Applications

  • ENT1 Inhibition in Ischemic Heart Disease and Cancer : Draflazine and its analogues have been studied for their binding kinetics and functional characterization concerning the human Equilibrative Nucleoside Transporter 1 (ENT1, SLC29A1). ENT1 inhibition is a potential treatment for ischemic heart disease, stroke, and cancer. Draflazine analogues displayed long residence times, suggesting importance for increased target-occupancy and therapeutic effect, indicating a potential area of application in ischemic conditions and cancer treatment (Vlachodimou et al., 2019).

  • Antihyperalgesic Activity : The role of the endogenous purine nucleoside, adenosine, in nociception is well established. Draflazine showed efficacy in models of inflammatory pain in guinea pigs, indicating its potential in managing pain through the modulation of adenosine levels and adenosine receptor subtypes. This study highlights Draflazine's antihyperalgesic effects in managing mechanical and thermal inflammatory hyperalgesia (Maes et al., 2012).

properties

IUPAC Name

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYIWLIESDFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33Cl2F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869655
Record name 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Draflazine

CAS RN

120770-34-5
Record name Draflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120770-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Draflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DRAFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Draflazine
Reactant of Route 2
Reactant of Route 2
Draflazine
Reactant of Route 3
Reactant of Route 3
Draflazine
Reactant of Route 4
Reactant of Route 4
Draflazine
Reactant of Route 5
Reactant of Route 5
Draflazine
Reactant of Route 6
Draflazine

Citations

For This Compound
412
Citations
E Snoeck, P Jacqmin, A Van Peer, M Danhof - … of pharmacokinetics and …, 1999 - Springer
… target site binding of draflazine were incorporated simultaneously. … of draflazine on its disposition in plasma. The time required to reach steady-state plasma concentrations of draflazine …
Number of citations: 11 link.springer.com
M Böhm, C Weinhold, RHG Schwinger… - British journal of …, 1994 - Wiley Online Library
1 The aim of the present study was to determine the effect of the nucleoside transporter inhibitor, draflazine, on the force of contraction in human myocardium and the affinity of the …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
A Vlachodimou, K Konstantinopoulou… - Biochemical …, 2020 - Elsevier
… Thus, the draflazine scaffold was selected for further binding kinetic characterization. To efficiently explore the SAR and SKR around the draflazine scaffold, nine draflazine analogues, …
Number of citations: 21 www.sciencedirect.com
JR Hammond - Naunyn-Schmiedeberg's archives of pharmacology, 2000 - Springer
… for a subset of inhibitors including draflazine and dipyridamole. Draflazine and a series of 15 … These draflazine analogues also varied in their differential affinities for mouse vs. human es/…
Number of citations: 57 link.springer.com
MA Bruce, DR St. Laurent, GS Poindexter… - Synthetic …, 1995 - Taylor & Francis
The resolution of Nt-Boc-piperazine carboxamide 5 proceeded smoothly in the presence of leucine aminopeptidase to produce acid (S)-1 and amide (R)-5 with good optical purity. …
Number of citations: 26 www.tandfonline.com
MW Beukers, CJM Kerkhof, AP IJzerman… - European Journal of …, 1994 - Elsevier
… Dose-response curves indicated that the IC 50 values of draflazine and R88016 were … Moreover, R75231 and draflazine (R88021) may prove to be useful as anti-aggregatory …
Number of citations: 21 www.sciencedirect.com
E Snoeck, K Ver Donck, P Jacqmin, H Van Belle… - … of Pharmacology and …, 1998 - ASPET
… draflazine. Finally, the previously found different sigmoidalE max relationships between the measured ABI and the concentrations of draflazine … RBC binding characteristics of draflazine. …
Number of citations: 14 jpet.aspetjournals.org
E Snoeck, P Jacqmin, A Van Peer… - British journal of …, 1996 - Wiley Online Library
… pharmacokinetics of draflazine and their relationship to the measured adenosine breakdown inhibition ex ciz'o after a single iv administration of 2.5 mg draflazine. As draflazine exhibits …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
E Snoeck, V Piotrovskij, P Jacqmin… - British journal of …, 1997 - Wiley Online Library
… draflazine after iv administration at various infusion rates. It was also aimed to relate the red blood cell (RBC) occupancy of draflazine … draflazine, a 15 min iv infusion of 2.5 mg draflazine …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
K Andersen, M Dellborg, K Swedberg - European journal of clinical …, 1996 - Springer
… the tolerability and safety of draflazine, a nucleoside transport … randomised to treatment with draflazine 3.5 mg or matching … adverse event in the draflazine group. Cardiovascular events …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.